molecular formula C13H18N2O2 B11875297 Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B11875297
M. Wt: 234.29 g/mol
InChI Key: GMYJKRUYTFQXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the condensation of cyclobutylamine with a suitable indazole precursor. One common method includes the reaction of cyclobutylamine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, followed by cyclization to form the indazole ring . The reaction conditions often require the use of a catalyst, such as copper acetate, and an oxidizing agent, like oxygen, to facilitate the formation of the N-N bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indazole derivatives. Substitution reactions can result in various substituted indazole compounds with different functional groups.

Scientific Research Applications

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For instance, indazole derivatives are known to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
  • 3-amino-1H-indazole-1-carboxamides

Uniqueness

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and interaction with molecular targets compared to other indazole derivatives .

Biological Activity

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS Number: 1427501-63-0) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a cyclobutyl group attached to the tetrahydroindazole framework. Its molecular formula is C13H18N2OC_{13}H_{18}N_{2}O with a molecular weight of approximately 234.29 g/mol. The compound is characterized by its unique structural attributes that may influence its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest its potential as an inhibitor for specific kinases and other therapeutic targets.

Pharmacological Studies

  • Inhibitory Activity :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as GSK-3β and FGFR (Fibroblast Growth Factor Receptor). In related studies, compounds with similar structures demonstrated IC50 values ranging from nanomolar to micromolar concentrations against these targets .
    • Table 1 summarizes the IC50 values of structurally related compounds:
    Compound NameTargetIC50 (nM)
    Compound AGSK-3β8
    Compound BFGFR1<4.1
    Compound CFGFR22.0
  • Antiproliferative Effects :
    • This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, certain derivatives exhibited significant antiproliferative activity against SNU16 and KG1 cell lines with IC50 values noted in the range of 25.3 nM to 77.4 nM .

Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound in vitro using multiple cancer cell lines. The findings revealed that the compound effectively inhibited cell growth at low micromolar concentrations and induced apoptosis in treated cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR analysis conducted on methyl 3-cyclobutyl derivatives provided insights into how modifications to the indazole scaffold influence biological activity. Substituents at the 4-position and 6-position were found to be crucial for enhancing inhibitory potency against target enzymes .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)9-5-6-11-10(7-9)12(15-14-11)8-3-2-4-8/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

GMYJKRUYTFQXCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)C(=NN2)C3CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.